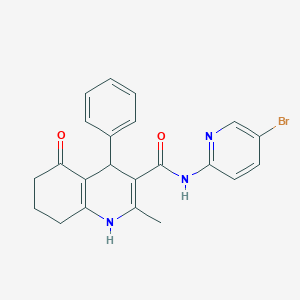
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide, also known as AEAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AEAA is a thiazole-based compound that has been synthesized using different methods, and its mechanism of action has been studied in detail.
科学研究应用
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, this compound has been studied for its anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases. Histone deacetylases are enzymes that play a role in gene expression, and their inhibition by this compound may contribute to its anti-cancer effects. Carbonic anhydrases are enzymes that play a role in pH regulation, and their inhibition by this compound may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In the brain, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and its potential applications in cancer research, neuroprotection, and inflammation. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in other fields. Additionally, the development of this compound derivatives with improved efficacy and reduced toxicity is an area of interest. Further studies are needed to fully understand the potential of this compound and its derivatives in various fields.
Conclusion
In conclusion, this compound is a thiazole-based compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. This compound has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, and it has several advantages for lab experiments. However, further studies are needed to fully understand the potential of this compound and its derivatives in various fields.
合成方法
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been synthesized using different methods, including the reaction of 2-aminothiazole with 4-ethoxybenzoyl chloride, followed by reaction with aniline and acetic anhydride. Another method involves the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by reaction with 2-aminothiazole and aniline. Both methods have been reported to yield this compound in good yields.
属性
分子式 |
C19H19N3O3S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-15-10-8-14(9-11-15)20-17(23)12-16-18(24)22-19(26-16)21-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,20,23)(H,21,22,24) |
InChI 键 |
TWFRHGMYTCVQKF-UHFFFAOYSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=CC=C3 |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=CC=C3 |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)

![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)